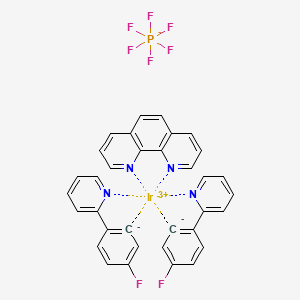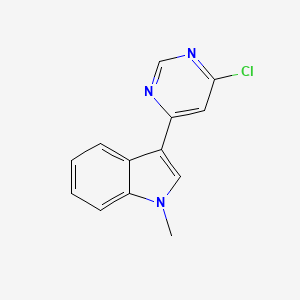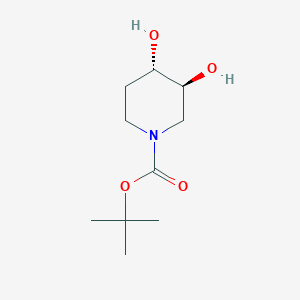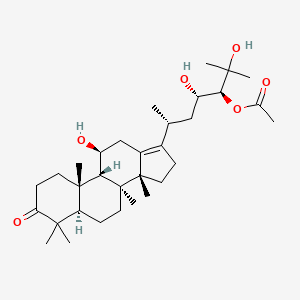
Alisol A (24-acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alisol A 24-acetate is a triterpenoid compound isolated from the rhizome of Alisma orientale, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, hypolipidemic, and anti-diabetic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alisol A 24-acetate can be synthesized from its precursor, alisol A, through acetylation. The acetylation process typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled conditions .
Industrial Production Methods: Industrial production of alisol A 24-acetate involves extraction from the rhizome of Alisma orientale. The extraction process includes drying, grinding, and solvent extraction, followed by chromatographic purification to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Alisol A 24-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of alisol A 24-acetate .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: It is used in studies related to cell signaling and metabolic pathways.
Medicine: It has shown promise in treating conditions such as non-alcoholic fatty liver disease, diabetes, and inflammation .
Industry: It is used in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
Alisol A 24-acetate exerts its effects through multiple molecular targets and pathways:
AMP-activated protein kinase (AMPK) Pathway: It activates AMPK, leading to increased glucose uptake and lipid metabolism.
PI3K/AKT Pathway: It regulates this pathway to reduce inflammation and apoptosis.
Hormone-sensitive Lipase (HSL): It stimulates lipolysis by activating HSL.
Vergleich Mit ähnlichen Verbindungen
Alisol A: The non-acetylated form of alisol A 24-acetate.
Alisol B 23-acetate: Another triterpenoid with similar biological activities.
Uniqueness: Alisol A 24-acetate is unique due to its specific acetylation at the 24th position, which enhances its biological activity and stability compared to its non-acetylated counterpart .
Eigenschaften
Molekularformel |
C32H52O6 |
|---|---|
Molekulargewicht |
532.8 g/mol |
IUPAC-Name |
[(3S,4S,6R)-2,4-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] acetate |
InChI |
InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27+,30+,31+,32+/m1/s1 |
InChI-Schlüssel |
WXHUQVMHWUQNTG-GLHMJAHESA-N |
Isomerische SMILES |
C[C@H](C[C@@H]([C@@H](C(C)(C)O)OC(=O)C)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O |
Kanonische SMILES |
CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis-](/img/structure/B13916258.png)
![3-[[(2E)-3-[4-(D-glucopyranosyloxy)-3-hydroxyphenyl]-1-oxo-2-propen-1-yl]oxy]-1,4,5-trihydroxy-(1S,3R,4R,5R)-Cyclohexanecarboxylic acid](/img/structure/B13916268.png)
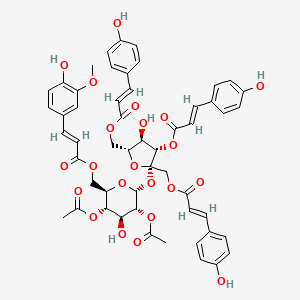
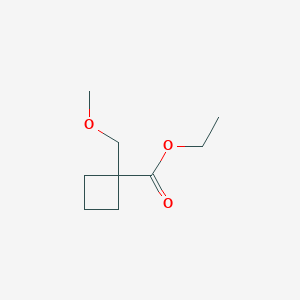
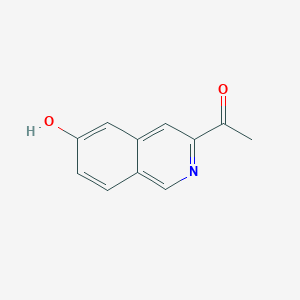
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13916278.png)
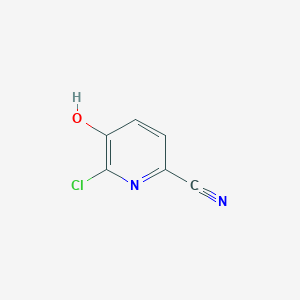
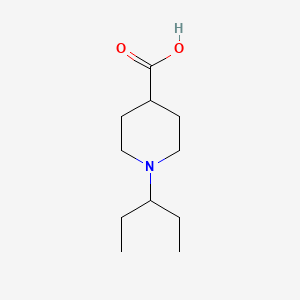
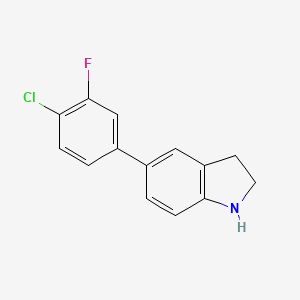
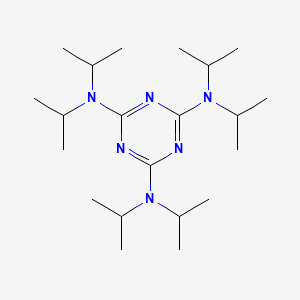
![7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13916318.png)
